Ethyl 4-bromo-3-oxo-2-phenylbutanoate

Description

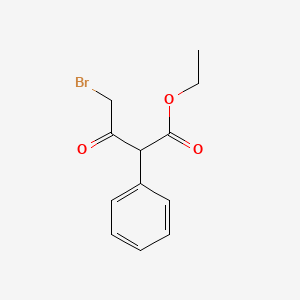

Ethyl 4-bromo-3-oxo-2-phenylbutanoate is a brominated β-keto ester characterized by a phenyl group at position 2, a ketone at position 3, and a bromine substituent at position 4 of the butanoate backbone. This compound is structurally significant due to its role as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and chiral molecules. Its bromine atom enhances electrophilic reactivity, making it a valuable precursor for cross-coupling reactions (e.g., Suzuki or Heck reactions) and nucleophilic substitutions.

Properties

Molecular Formula |

C12H13BrO3 |

|---|---|

Molecular Weight |

285.13 g/mol |

IUPAC Name |

ethyl 4-bromo-3-oxo-2-phenylbutanoate |

InChI |

InChI=1S/C12H13BrO3/c1-2-16-12(15)11(10(14)8-13)9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3 |

InChI Key |

GAXPURVAVRYCEF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)C(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-3-oxo-2-phenylbutanoate can be synthesized through several methods. One common approach involves the bromination of ethyl 3-oxo-4-phenylbutanoate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride or chloroform .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-oxo-2-phenylbutanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or primary amines in polar solvents.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: Formation of ethyl 4-hydroxy-3-oxo-2-phenylbutanoate or ethyl 4-amino-3-oxo-2-phenylbutanoate.

Reduction: Formation of ethyl 4-bromo-3-hydroxy-2-phenylbutanoate.

Oxidation: Formation of ethyl 4-bromo-3-oxo-2-phenylbenzoate.

Scientific Research Applications

Ethyl 4-bromo-3-oxo-2-phenylbutanoate has several applications in scientific research:

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-3-oxo-2-phenylbutanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by forming covalent bonds with active site residues. The bromine atom and carbonyl group play crucial roles in these interactions, facilitating the formation of stable complexes with target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 4-bromo-3-oxo-2-phenylbutanoate with structurally related β-keto esters, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison of β-Keto Esters

Key Comparative Insights

Halogen Substituent Effects Bromine (Br): The bromine in this compound increases molecular weight (285.14 g/mol) compared to non-brominated analogs. It also enhances electrophilicity at C-4, facilitating nucleophilic substitutions (e.g., SN2 reactions) or cross-coupling chemistry. This contrasts with chlorine (e.g., Ethyl 4-(3-chlorophenyl)-3-oxobutanoate, 240.68 g/mol), which is less polarizable and thus less reactive in such transformations . Fluorine (F): Fluorinated analogs (e.g., Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate) exhibit increased metabolic stability and bioavailability, making them preferred in drug discovery. However, fluorine’s electronegativity reduces the electrophilicity of adjacent carbons compared to bromine .

Functional Group Variations Nitro (NO₂) Groups: The nitro-substituted compound (Ethyl (2R,3S)-2-benzoyl-3-(4-BrPh)-4-nitrobutanoate) introduces additional steric and electronic complexity, enabling applications in asymmetric catalysis and explosive precursors. The nitro group also enhances hydrogen-bonding interactions in crystal structures . Methoxy (OMe) Groups: Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate demonstrates how methoxy groups improve solubility and modulate electronic effects, which is critical for CNS-targeting pharmaceuticals .

Synthetic Utility this compound’s bromine allows for late-stage functionalization, whereas non-halogenated analogs require additional halogenation steps. For example, Ethyl 2-(4-bromophenyl)-2-oxoacetate is directly used in Paal-Knorr pyrrole synthesis without further modification . Chiral analogs like Ethyl (2R,3S)-2-benzoyl-3-(4-BrPh)-4-nitrobutanoate are synthesized via organocatalytic Michael additions, highlighting the role of stereochemistry in bioactive molecule design .

Biological and Industrial Relevance

- Brominated and chlorinated derivatives are prevalent in agrochemicals due to their pesticidal activity. Fluorinated compounds dominate pharmaceutical pipelines for their enhanced pharmacokinetics .

- The nitro-substituted compound’s crystal structure (dihedral angles between benzene rings: 11.64° and 58.96°) suggests conformational flexibility, useful in ligand-receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.